molecular formula C8H14O3 B13636712 1-(Hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid

1-(Hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B13636712
M. Wt: 158.19 g/mol
InChI Key: CHOXEDRLFXXNHL-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a hydroxymethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclobutane derivatives, which are subjected to hydroxymethylation and carboxylation reactions. The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

1-(Hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

    Cyclobutane-1,1-dicarboxylic acid: Similar structure but with two carboxylic acid groups.

    3,3-Dimethylcyclobutanol: Contains a hydroxyl group instead of a hydroxymethyl group.

    Cyclobutane-1-carboxylic acid: Lacks the hydroxymethyl group.

Uniqueness: 1-(Hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid is unique due to the presence of both a hydroxymethyl and a carboxylic acid group on the cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

1-(hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H14O3/c1-7(2)3-8(4-7,5-9)6(10)11/h9H,3-5H2,1-2H3,(H,10,11)

InChI Key

CHOXEDRLFXXNHL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(CO)C(=O)O)C

Origin of Product

United States

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